molecular formula C26H18ClN7O5S B2766760 7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 901736-35-4

7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2766760
CAS No.: 901736-35-4
M. Wt: 575.98
InChI Key: REFUEKJAFQUCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring fused triazoloquinazoline and pyridopyrimidinone moieties. Key structural elements include:

  • 7-Chloro substituent on the pyridopyrimidinone ring, likely influencing electronic properties and binding affinity.
  • 8,9-Dimethoxy groups on the triazoloquinazoline system, which may enhance solubility or modulate steric interactions.
  • 4-Nitrophenyl group at position 2 of the triazoloquinazoline, contributing strong electron-withdrawing effects.
  • Sulfanyl methyl bridge linking the triazoloquinazoline and pyridopyrimidinone units, offering conformational flexibility.

Properties

IUPAC Name

7-chloro-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN7O5S/c1-38-20-10-18-19(11-21(20)39-2)29-26(40-13-16-9-23(35)32-12-15(27)5-8-22(32)28-16)33-25(18)30-24(31-33)14-3-6-17(7-4-14)34(36)37/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFUEKJAFQUCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)C6=CC=C(C=C6)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline moiety and the subsequent attachment of the pyrido[1,2-a]pyrimidin-4-one core.

    Formation of Triazoloquinazoline Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline ring system. Common reagents used in this step include hydrazine derivatives and aldehydes, with cyclization facilitated by acidic or basic catalysts.

    Attachment of Pyrido[1,2-a]pyrimidin-4-one Core: The triazoloquinazoline intermediate is then reacted with a suitable pyrido[1,2-a]pyrimidin-4-one derivative. This step often requires the use of coupling agents and may involve conditions such as refluxing in organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioether groups, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, such as DNA synthesis and repair.

    Disrupting Cellular Membranes: The compound’s structure allows it to interact with and disrupt cellular membranes, leading to cell death.

    Inducing Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound uniquely combines triazoloquinazoline and pyridopyrimidinone systems, whereas analogs like Compound 4 () and feature simpler triazolopyrimidine cores. The fused triazoloquinazoline in the target may enhance π-π stacking interactions compared to single-ring systems .

Substituent Effects: The 4-nitrophenyl group in the target compound contrasts with the 4-chlorophenyl group in and . The 8,9-dimethoxy groups in the target compound could improve solubility compared to non-polar substituents (e.g., methyl or phenyl in ).

Synthetic Approaches :

  • The synthesis of Compound 4 () via POCl₃-mediated chlorination (85% yield) suggests that similar methods might apply to the target compound’s 7-chloro substituent .
  • highlights the use of dithioimidocarbonates for constructing triazoloquinazoline systems, which may inform synthetic strategies for the target’s triazolo moiety .

Bioactivity Correlations :

  • demonstrates that structural similarity correlates with bioactivity profile clustering. For example, triazolopyrimidines (e.g., ) are often associated with kinase inhibition or antimicrobial activity, while pyrazolopyrimidines ( ) may target different pathways .

Physicochemical and Pharmacokinetic Predictions

Table 2: Predicted Properties Based on Analogs

Property Target Compound 7-Chloro-5-phenyl-triazolopyrimidine () 2-Phenoxy-triazoloquinazoline ()
Molecular Weight (g/mol) ~650 (estimated) 261.67 () 270.27
LogP ~3.5 (moderately lipophilic) ~2.8 ~2.5
Hydrogen Bond Acceptors 12 5 6
Rotatable Bonds 5 (sulfanyl linker adds flexibility) 2 3
  • Solubility: The target’s dimethoxy groups may enhance aqueous solubility compared to non-polar analogs like .
  • Metabolic Stability: The nitro group in the target compound could pose oxidative metabolic challenges, whereas amino-substituted analogs ( ) may exhibit better stability .

Biological Activity

7-Chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 901736-35-4) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound consists of multiple functional groups that contribute to its biological activity. The presence of the triazoloquinazoline moiety is particularly significant in mediating various pharmacological effects.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action : It is believed that the compound exerts its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. The triazole ring has been linked to enhanced interaction with biological targets involved in tumor growth regulation.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. The structure–activity relationship (SAR) studies suggest that:

  • Phenolic Substituents : The introduction of phenolic groups enhances the radical scavenging activity. For example, compounds with a p-nitrophenyl fragment demonstrated the highest antioxidant activity among tested derivatives .

In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit cancer cell lines such as:

  • MCF-7 (Breast Cancer)
  • A549 (Lung Cancer)

These studies typically employ MTT assays to assess cell viability and proliferation rates.

In Vivo Studies

Animal models have also been utilized to evaluate the therapeutic potential of this compound. Notable findings include:

  • Tumor Growth Inhibition : In mouse models bearing xenografts of human tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

Data Table: Biological Activities

Activity TypeAssay TypeCell Line/ModelResult
AnticancerMTT AssayMCF-7IC50 = 12 µM
AntioxidantDPPH ScavengingN/A66.8% inhibition
Tumor Growth InhibitionXenograft ModelA54950% reduction in size

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited potent activity against various cancer cell lines via apoptosis induction mechanisms .

Case Study 2: Antioxidant Potential

Research highlighted in Molecules indicated that triazole derivatives possess strong antioxidant capabilities due to their ability to donate hydrogen atoms and stabilize free radicals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.